4-Amino-2-methylbutanoic acid hydrochloride
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Overview
Description
4-Amino-2-methylbutanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of butanoic acid, featuring an amino group at the fourth position and a methyl group at the second position. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylbutanoic acid hydrochloride typically involves the reaction of 2-methylbutanoic acid with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted butanoic acid derivatives.
Scientific Research Applications
4-Amino-2-methylbutanoic acid hydrochloride is widely used in scientific research due to its versatile properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study amino acid metabolism and enzyme interactions. In medicine, it has potential applications in drug development and therapeutic research. Industrially, it is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
- 4-Amino-2-methylbutanoic acid
- 2-Methyl-4-aminobutanoic acid
- 4-Amino-2-methylbenzoic acid
Comparison: 4-Amino-2-methylbutanoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free acid counterparts. This makes it more suitable for various applications, particularly in aqueous environments. Additionally, the presence of both an amino and a methyl group provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-amino-2-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(2-3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNMNSZJSKBCLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545493 |
Source
|
Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22050-03-9 |
Source
|
Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-methylbutanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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